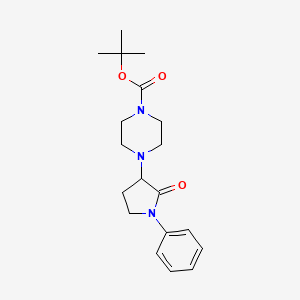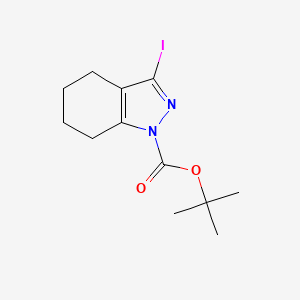
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound has a molecular formula of C49H102BrN and a molecular weight of approximately 740.79 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dihexadecylamine with methyl bromide. The reaction is carried out in an inert atmosphere, often at room temperature. The process can be summarized as follows:
Starting Materials: N,N-dihexadecylamine and methyl bromide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature.
Procedure: N,N-dihexadecylamine is dissolved in a suitable solvent, such as chloroform or dichloromethane. Methyl bromide is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or sulfate, to form different salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired reaction.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Substitution Reactions: The major products are the corresponding salts, such as N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride or sulfate.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Hydrolysis: The products include the breakdown products of the quaternary ammonium structure, such as amines and alcohols.
科学的研究の応用
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can interact with cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it useful in applications such as drug delivery and antimicrobial treatments. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane fluidity and permeability .
類似化合物との比較
N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide can be compared with other quaternary ammonium compounds, such as:
N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide.
N,N-Dihexadecyl-N-methylhexadecan-1-aminium sulfate: Similar structure but with a sulfate ion instead of bromide.
N,N-Dihexadecyl-N-methylhexadecan-1-aminium acetate: Similar structure but with an acetate ion instead of bromide.
Uniqueness
The uniqueness of this compound lies in its specific ion pairing with bromide, which can influence its solubility, reactivity, and interaction with biological membranes compared to other similar compounds .
特性
CAS番号 |
88932-02-9 |
|---|---|
分子式 |
C49H102BrN |
分子量 |
785.2 g/mol |
IUPAC名 |
trihexadecyl(methyl)azanium;bromide |
InChI |
InChI=1S/C49H102N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
RMNSHGUDBXDIBG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


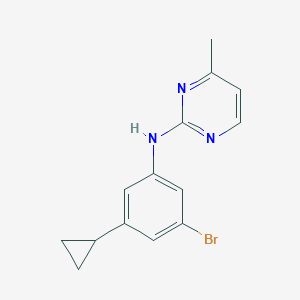
![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
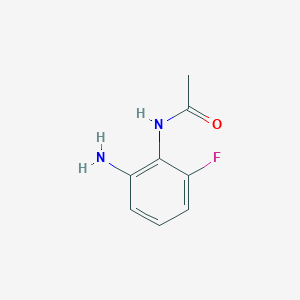
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
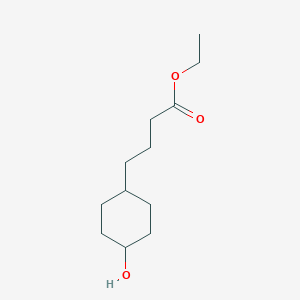
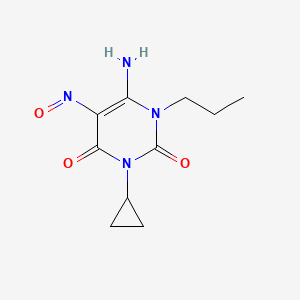
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
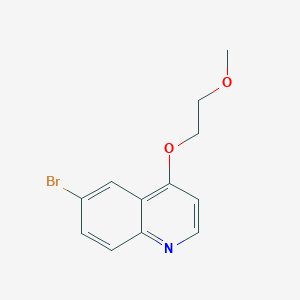
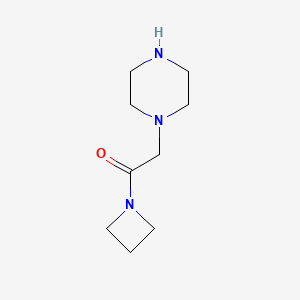
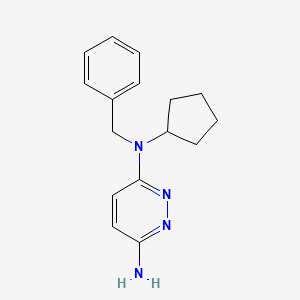
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)
